molecular formula C15H22FN5O2 B2441590 [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone CAS No. 2380095-07-6

[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone

Cat. No. B2441590
CAS RN: 2380095-07-6
M. Wt: 323.372
InChI Key: NAFHQXSTWHKCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone, also known as FPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. FPOP is a small molecule that is structurally similar to other compounds that have been shown to have biological activity, including antiviral and anticancer properties.

Mechanism of Action

[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone modifies proteins by reacting with specific amino acid residues, including methionine and cysteine. This modification can result in changes to the protein structure and function, which can be monitored using mass spectrometry. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been shown to be a highly selective reagent, targeting specific regions of proteins without affecting other areas. This selectivity makes [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone a valuable tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a safe and reliable tool for studying protein structure and function. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been shown to be non-toxic to cells and has no significant effects on protein stability or activity. These properties make [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone an ideal tool for studying protein-ligand interactions and protein dynamics in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone is its selectivity, which allows for the specific targeting of proteins and protein regions. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone is also a relatively simple and inexpensive reagent, making it accessible to a wide range of researchers. However, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone does have some limitations. One limitation is its sensitivity to pH and temperature, which can affect the reactivity of the compound. Additionally, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone can be difficult to use in certain experimental conditions, such as in the presence of detergents or in complex mixtures.

Future Directions

There are several future directions for the use of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone in scientific research. One direction is the development of new methods for using [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone in mass spectrometry-based protein footprinting experiments. Another direction is the application of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone in the study of protein-protein interactions and protein dynamics in living cells. Additionally, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone may have potential applications in drug development, particularly in the development of drugs that target specific proteins or protein regions. Overall, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone is a valuable tool for studying protein structure and function, and its potential applications in scientific research are vast.

Synthesis Methods

The synthesis of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with 5-fluoropyrimidine-2-ol in the presence of a base. The resulting product is then treated with piperidine to form the final compound, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone. This method has been shown to yield high purity and yield of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone, making it a reliable method for synthesizing this compound.

Scientific Research Applications

[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been shown to have potential applications in drug development due to its ability to interact with proteins and modify their structure and function. Specifically, [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has been used in mass spectrometry-based protein footprinting experiments to study protein-ligand interactions and protein conformational changes. [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone has also been used in studies of protein-protein interactions and protein dynamics, providing valuable insights into the mechanisms of biological processes.

properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN5O2/c1-19-6-8-21(9-7-19)15(22)20-4-2-13(3-5-20)23-14-17-10-12(16)11-18-14/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHQXSTWHKCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine

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